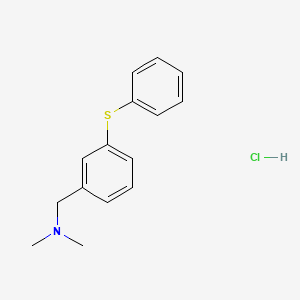
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride is a chemical compound with a complex structure that includes a benzene ring, a methanamine group, and a phenylthio group. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride typically involves the reaction of benzenemethanamine with dimethylamine and a phenylthio group under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to optimize yield and purity. The final product is then purified through various techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce compounds with additional oxygen-containing functional groups, while reduction may yield simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to create more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride involves its interaction with specific molecular targets within a system. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound shares a similar structure but lacks the phenylthio group, which can significantly alter its chemical properties and applications.
N,N-Dimethylbenzylamine: Another similar compound that differs in the positioning of functional groups, leading to different reactivity and uses.
Uniqueness
Benzenemethanamine, N,N-dimethyl-3-(phenylthio)-, hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications where these unique properties are advantageous.
Eigenschaften
CAS-Nummer |
141358-23-8 |
|---|---|
Molekularformel |
C15H18ClNS |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(3-phenylsulfanylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H17NS.ClH/c1-16(2)12-13-7-6-10-15(11-13)17-14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H |
InChI-Schlüssel |
ZBATZPLISIGWDE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC(=CC=C1)SC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


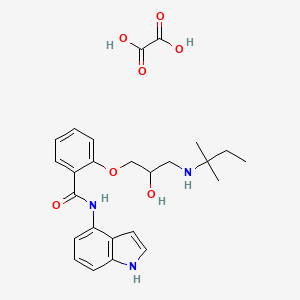
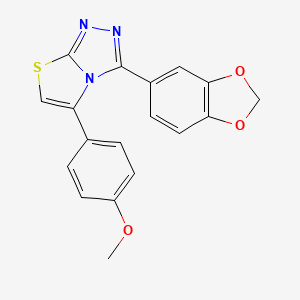

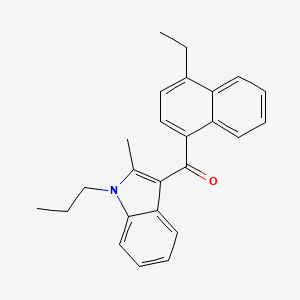

![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
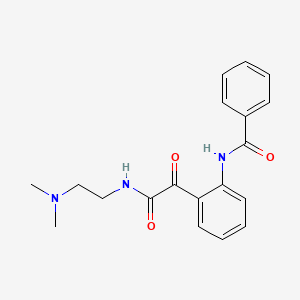


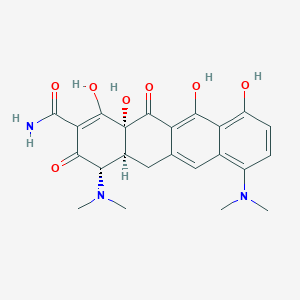
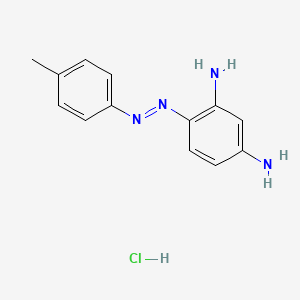

![2-ethyl-9-methyl-5-(1H-pyrrolo[2,3-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12748179.png)

